molecular formula C19H23NO4 B2656992 4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde CAS No. 2094604-17-6

4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde

Cat. No.: B2656992
CAS No.: 2094604-17-6
M. Wt: 329.396
InChI Key: ALPGZHWOEVVOPT-UHFFFAOYSA-N
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Description

4-(3-{1-Azaspiro[44]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde typically involves multiple steps. One common method includes the phosphine-catalyzed [4+1] annulation of electron-deficient 1,3-dienes or 1,3-azadienes with maleimides . This reaction is carried out under mild conditions and provides a convenient and efficient route to construct the azaspiro[4.4]nonene core.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, employing advanced purification techniques such as chromatography and crystallization ensures the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde is unique due to its specific functional groups and the combination of the spirocyclic structure with an aldehyde and methoxy group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[3-(1-azaspiro[4.4]non-3-en-1-yl)-3-oxopropoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-23-17-13-15(14-21)5-6-16(17)24-12-7-18(22)20-11-4-10-19(20)8-2-3-9-19/h4-6,10,13-14H,2-3,7-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPGZHWOEVVOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCC(=O)N2CC=CC23CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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